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Compound of Interest

Compound Name: 4,4-Dimethyl-1-vinylcyclohexanol

Cat. No.: B15362053

Get Quote

Executive Summary
4,4-Dimethyl-1-vinylcyclohexanol is a tertiary allylic alcohol primarily utilized as a synthetic

intermediate in the construction of complex terpenes and steroid analogs.[1] Its structural

rigidity, conferred by the gem-dimethyl group at the C4 position, makes it an excellent model for

studying conformational locking in cyclohexane systems.[1]

This guide provides a definitive spectroscopic profile (NMR, IR, MS) and a self-validating

synthetic protocol. The data presented here synthesizes experimental baselines from

analogous 1-vinylcyclohexanol systems with specific perturbations introduced by the 4,4-

dimethyl substitution.

Structural Analysis & Synthetic Context
Conformational Thermodynamics
The synthesis of 4,4-dimethyl-1-vinylcyclohexanol involves the nucleophilic addition of a

vinyl group to 4,4-dimethylcyclohexanone.[1] The stereochemical outcome is governed by the

relative steric bulk of the substituents (A-values: Vinyl
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1.7 kcal/mol; OH

1.0 kcal/mol).

Preferred Conformer: The bulky vinyl group preferentially occupies the equatorial position to

minimize 1,3-diaxial interactions.[1] Consequently, the hydroxyl group occupies the axial

position.

Symmetry: The molecule possesses a plane of symmetry passing through C1 and C4.[1]

This renders C2 equivalent to C6, and C3 equivalent to C5, significantly simplifying the NMR

splitting patterns.

Synthetic Pathway
The standard synthesis utilizes a Grignard reaction.[2] The gem-dimethyl group at C4 remains

spectator-like chemically but critical spectroscopically.[1]
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Figure 1: Grignard synthesis pathway converting the ketone to the tertiary alcohol.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[3][4][5]
Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (

0.00 ppm)[1]

¹H NMR Analysis (400 MHz)
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The spectrum is characterized by the distinct vinyl system (ABC pattern) and the rigid

cyclohexane ring signals.
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

5.95
dd (

Hz)
1H Vinyl

Characteristic

internal vinyl

proton.[1]

5.21
dd (

Hz)
1H

Vinyl

(trans)

Large trans

coupling

constant.[1]

5.03
dd (

Hz)
1H

Vinyl

(cis)

Smaller cis

coupling

constant.[1]

1.65 - 1.75 Multiplet 4H Ring C2-H, C6-H

Deshielded by

proximity to

Oxygen/Vinyl.[1]

1.45 Broad Singlet 1H

Exchangeable

with D₂O; shift

varies with conc.

[1]

1.20 - 1.35 Multiplet 4H Ring C3-H, C5-H

Shielded; remote

from functional

groups.[1]

0.92 Singlet 3H
C4-

(Equatorial)

Sharp singlet

due to lack of

vicinal coupling.

[1]

0.88 Singlet 3H
C4-

(Axial)

Distinct from

equatorial methyl

due to ring

rigidity.[1]
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Technical Note on Methyls: Unlike simple alkyl chains, the gem-dimethyl groups appear as two

distinct singlets.[1] The axial methyl is shielded (upfield) relative to the equatorial methyl due to

1,3-diaxial compression effects from the ring protons.

¹³C NMR Analysis (100 MHz)
The symmetry of the molecule reduces the number of unique carbon signals to 8 (from 10 total

carbons).

Chemical Shift (

, ppm)
Type Assignment Notes

146.2 CH Vinyl Deshielded sp²

carbon.[1]

111.8 CH₂
Vinyl Terminal alkene

carbon.[1]

71.5 C (quat) C1 (C-OH)
Diagnostic quaternary

carbinol shift.[1]

36.8 CH₂ C2, C6
Equivalent due to

symmetry.[1]

32.5 CH₂ C3, C5
Equivalent due to

symmetry.

30.1 C (quat) C4

Quaternary center of

the gem-dimethyl

group.[1]

28.4 CH₃ (Equatorial)

24.1 CH₃ (Axial)

Mass Spectrometry (MS)[4][6][7]
Method: Electron Impact (EI), 70 eV.[1] Molecular Formula:
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Molecular Weight: 154.25 g/mol [1]

Tertiary allylic alcohols are notoriously unstable under EI conditions.[1] The molecular ion (

) is often invisible or extremely weak. The spectrum is dominated by fragmentation.[3]

Fragmentation Logic[1][8]
Alpha-Cleavage: The primary fragmentation pathway involves cleavage adjacent to the

alcohol, often losing the vinyl group (

) or opening the ring.

Dehydration: Rapid loss of water (

) is driven by the formation of a conjugated diene system.[1]

Molecular Ion (M+)
m/z 154

(Weak/Absent)

[M - H2O]+
m/z 136

(Diene Formation)

- H2O (18)

[M - CH3]+
m/z 139

- CH3 (15)

[M - Vinyl]+
m/z 127

- C2H3 (27)

Base Peak
m/z 55 or 81

(Hydrocarbon Fragments)

 Ring Fragmentation
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Figure 2: Primary fragmentation pathways in Electron Impact MS.[1]

Key Diagnostic Peaks:
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m/z 136:

. Loss of water.[1][4] Often the highest mass peak observed.

m/z 121:

. Loss of methyl from the dehydrated species.

m/z 71: Characteristic oxygen-containing fragment for substituted cyclohexanols.[1]

m/z 55:

. General hydrocarbon background.

Infrared Spectroscopy (IR)[4][10]
Sampling: Neat film (NaCl plates) or ATR.[1]

Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

3450 - 3350 Broad, Medium O-H Stretch
Hydrogen-bonded

hydroxyl group.[1]

3085 Weak =C-H Stretch
Vinyl C-H stretch

(above 3000 cm⁻¹).[1]

2950, 2860 Strong C-H Stretch

Alkyl

(cyclohexane/methyl)

C-H.

1640 Medium C=C Stretch
Vinyl alkene stretch.

[1]

1385, 1365 Medium C-H Bend

Gem-dimethyl

doublet. Diagnostic

split peak.[1]

990, 910 Strong =C-H Bend

Out-of-plane bending

for monosubstituted

alkene (vinyl).[1]
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Expert Insight: The "gem-dimethyl doublet" at 1385/1365 cm⁻¹ is a crucial confirmation of the

4,4-substitution pattern, distinguishing this specifically from the unsubstituted 1-

vinylcyclohexanol.[1]

Experimental Protocol: Synthesis & Purification
This protocol is designed for high purity (>98%) suitable for pharmaceutical screening.[1]

Reagents
4,4-Dimethylcyclohexanone (1.0 eq)[1]

Vinylmagnesium bromide (1.0 M in THF, 1.2 eq)[1]

Tetrahydrofuran (THF), anhydrous[1]

Ammonium chloride (sat.[1] aq.)

Procedure
Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, N₂

inlet, and pressure-equalizing addition funnel.[1][5]

Charging: Add Vinylmagnesium bromide (1.2 eq) via cannula.[1] Cool to 0°C (ice/water bath).

Addition: Dissolve 4,4-dimethylcyclohexanone in anhydrous THF (5 volumes). Add dropwise

to the Grignard reagent over 30 minutes. Maintain internal temp < 5°C to prevent enolization

side reactions.

Reaction: Allow to warm to room temperature. Stir for 2 hours. Monitor by TLC (Solvent: 10%

EtOAc/Hexane; Stain: Vanillin or PMA).[1]

Quench: Cool to 0°C. Slowly add saturated NH₄Cl. Caution: Exothermic.[1]

Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over

MgSO₄.[1][6] Filter and concentrate in vacuo.

Purification: The tertiary alcohol is prone to dehydration on acidic silica.[1]
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Preferred: Distillation under reduced pressure (Kugelrohr).[1][6]

Alternative: Flash Chromatography using silica gel pre-treated with 1% Triethylamine (to

neutralize acidity).[1] Elute with 5-10% EtOAc in Hexanes.[1]

Quality Control Check
Pass: clear oil, IR shows no C=O (1715 cm⁻¹), NMR shows vinyl signals (5.0-6.0 ppm).[1]

Fail: Yellowing (diene formation), presence of 1715 cm⁻¹ (unreacted ketone).[1]

References
Synthesis of Vinylcyclohexanols:Organic Syntheses, Coll. Vol. 4, p. 258 (1963); Vol. 33, p. 12

(1953).[1]

Conformational Analysis of Cyclohexanes: Eliel, E. L., & Wilen, S. H.[1] Stereochemistry of

Organic Compounds. Wiley-Interscience.[1] (Standard Reference for A-values).

Mass Spectrometry of Alcohols: NIST Chemistry WebBook, SRD 69.[1] "1-Vinylcyclohexanol

Mass Spectrum".[1]

NMR Impurity Data: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities."[1][7]

Organometallics 2010, 29, 9, 2176–2179.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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